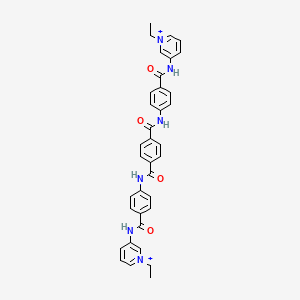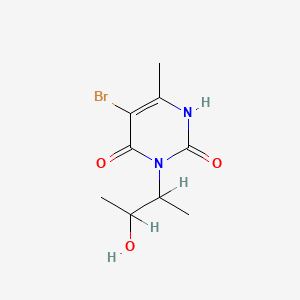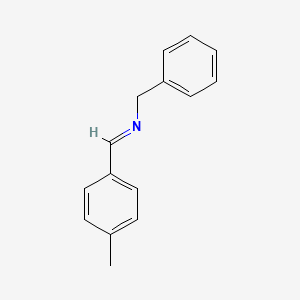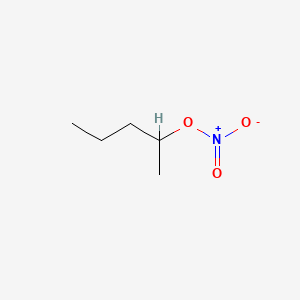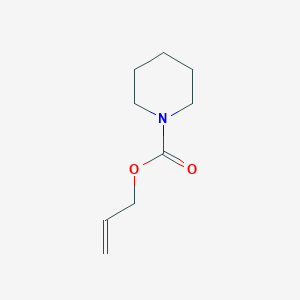
Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group attached to a cyclohexyl ring and a methyl group attached to the piperazine ring, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . For Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride, a common synthetic route involves the alkylation of 1-ethylpiperazine with 1-chloro-4-methylcyclohexane under basic conditions.
Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. The key steps include the preparation of the piperazine core, followed by selective functionalization to introduce the ethyl and methyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of various N-alkyl or N-aryl piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is believed to exert its effects by modulating the activity of specific receptors, such as serotonin and dopamine receptors. This modulation can influence various physiological processes, including mood, cognition, and motor function.
Comparación Con Compuestos Similares
Piperazine: The parent compound, which lacks the ethyl and methyl substituents.
1-Ethylpiperazine: A simpler derivative with only an ethyl group attached to the piperazine ring.
4-Methylpiperazine: A derivative with a methyl group attached to the piperazine ring.
Uniqueness: Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is unique due to the presence of both an ethyl group attached to a cyclohexyl ring and a methyl group attached to the piperazine ring. This specific substitution pattern can result in distinct physicochemical properties and biological activity compared to other piperazine derivatives.
Propiedades
Número CAS |
21602-44-8 |
|---|---|
Fórmula molecular |
C13H27ClN2 |
Peso molecular |
246.82 g/mol |
Nombre IUPAC |
1-(1-ethylcyclohexyl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-3-13(7-5-4-6-8-13)15-11-9-14(2)10-12-15;/h3-12H2,1-2H3;1H |
Clave InChI |
QMMJQUOYTFCDCA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCC1)N2CCN(CC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



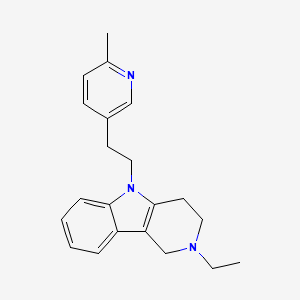






![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
